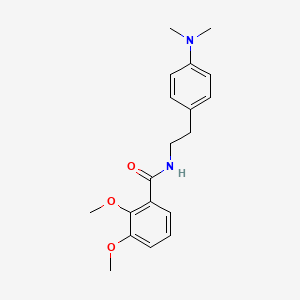
N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-(dimethylamino)phenethyl group and two methoxy groups at the 2 and 3 positions of the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the 4-(dimethylamino)phenethylamine: This can be achieved by the reduction of 4-(dimethylamino)phenylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Acylation Reaction: The 4-(dimethylamino)phenethylamine is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group would yield N-oxide derivatives, while substitution of the methoxy groups could yield various ether derivatives.
科学的研究の応用
N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4-(Dimethylamino)phenethyl alcohol: Another related compound with a hydroxyl group instead of the benzamide moiety.
Uniqueness
N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide is unique due to the presence of both the dimethylamino group and the benzamide core, which confer specific chemical and biological properties
生物活性
N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dimethylamino group and two methoxy groups on a benzamide backbone. This unique arrangement contributes to its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions , while the benzamide core can fit into the hydrophobic pockets of proteins, influencing their activity. This dual capability enhances its potential as a therapeutic agent.
Biological Activities
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzamide derivatives, including those structurally related to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria at varying concentrations, indicating a potential for therapeutic applications in infectious diseases.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of DHFR by benzamide derivatives. The study demonstrated that certain compounds could effectively lower NADPH levels in cells, leading to reduced DHFR activity and subsequent inhibition of cell growth. This suggests that this compound may share similar inhibitory properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethylamino group, two methoxy groups | Potential antimicrobial and enzyme inhibition |
| N-(4-(dimethylamino)phenethyl)-3,4-dihydroxybenzamide | Hydroxy groups instead of methoxy | Studied for neuroprotective effects |
| N-(4-(dimethylamino)phenethyl)-3,4-methoxybenzoate | Ester functional group | Evaluated for anti-inflammatory properties |
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)15-10-8-14(9-11-15)12-13-20-19(22)16-6-5-7-17(23-3)18(16)24-4/h5-11H,12-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCYZBRVQZBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














